

# Technical Monograph: 2-Chloroquinoline-4-carboxamide

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## Compound of Interest

Compound Name: 2-Chloroquinoline-4-carboxamide

CAS No.: 4295-16-3

Cat. No.: B1348628

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## Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, **2-chloroquinoline-4-carboxamide** represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple quinolines, this specific scaffold offers a dual-modality reactivity profile: the electrophilic C2-chlorine atom allows for rapid diversification via nucleophilic aromatic substitution (

), while the C4-carboxamide provides a rigid hydrogen-bonding motif critical for receptor binding (e.g., NK3 receptors, PfEF2 inhibition).

This guide moves beyond basic database entries to provide a functional roadmap for researchers utilizing this core in drug discovery. We analyze its synthesis, reactivity logic, and handling protocols to ensure reproducible, high-yield application in the lab.

## Physicochemical Identity & Precursor Profile

While the specific physical constants of the unsubstituted amide vary by crystalline form and purity, the chemistry is best understood through its stable precursor, 2-chloroquinoline-4-

carboxylic acid, and the parent heterocycle.

### Table 1: Core Physicochemical Properties

Property	2-Chloroquinoline (Core)	2-Chloroquinoline- 4-carboxylic acid (Precursor)	2-Chloroquinoline- 4-carboxamide (Target)
CAS Number	612-62-4	5467-57-2	Derivative Dependent
Molecular Weight	163.60 g/mol	207.61 g/mol	206.63 g/mol
Appearance	White solid	White to grey powder	Off-white solid
Melting Point	38 °C	~244 °C (dec)	Typically >200 °C (High crystallinity)
Solubility	DCM, MeOH	DMSO, Dilute Base	DMSO, DMF, Hot EtOH
pKa (Calc)	~2.7 (N-ring)	~2.17 (Acid)	~15 (Amide NH)

Scientist's Note: The high melting point of the acid and amide series suggests strong intermolecular hydrogen bonding (dimer formation).[1] In synthesis, this often necessitates polar aprotic solvents (DMF, DMSO) or high-temperature conditions for complete dissolution.[1]

## Synthetic Architecture: The "Activation-Amidation" Route

The most robust route to **2-chloroquinoline-4-carboxamide** does not start from the quinoline itself, but rather builds the ring via the Pfitzinger Reaction, followed by a critical chlorination-activation sequence.

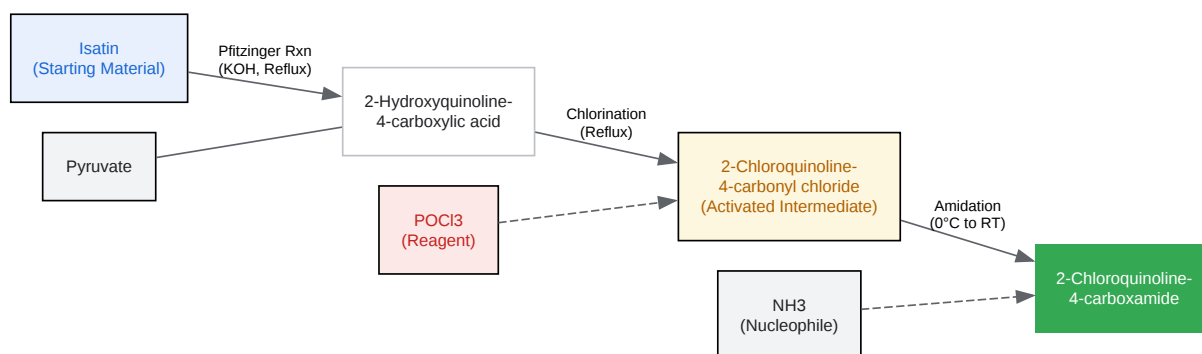
### Mechanistic Pathway[4]

- Ring Construction: Isatin condenses with pyruvate under basic conditions to form 2-hydroxyquinoline-4-carboxylic acid.[1]
- Dual Activation: Phosphorus oxychloride (

) serves two roles: it converts the C2-hydroxyl (tautomeric lactam) to the C2-chloride and converts the C4-carboxylic acid to the acid chloride.[1]

- Amidation: The highly reactive acid chloride is quenched with ammonia to yield the final carboxamide.[1]

## Visualization: Synthetic Flow



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Figure 1: Step-wise synthetic pathway from Isatin to the target amide, highlighting the critical dual-activation step.

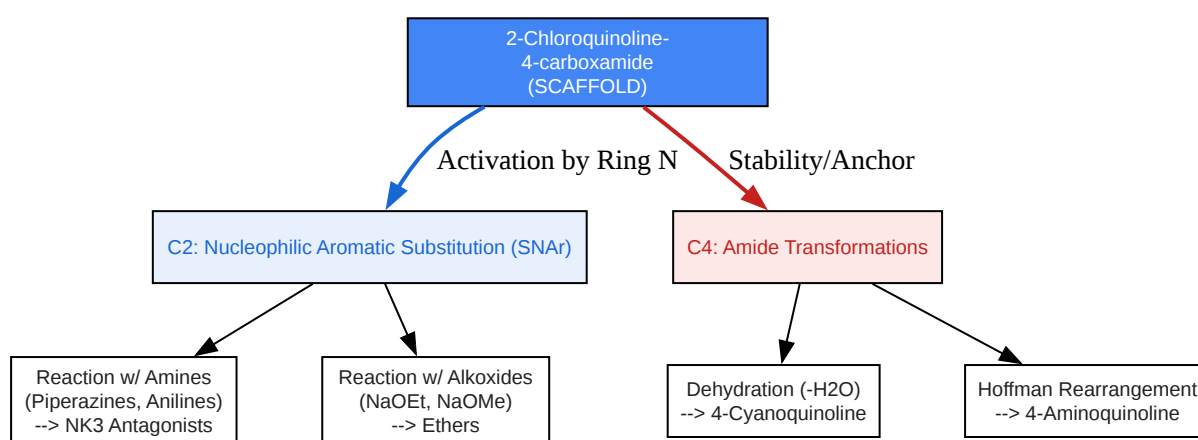
## Functionalization Logic: The "Soft Spot" Strategy

For drug development, the **2-chloroquinoline-4-carboxamide** is rarely the endpoint. It is a scaffold. The chemical logic relies on the electronic difference between the C2 and C4 positions.[1]

- C2 Position (The "Soft Spot"): The ring nitrogen exerts an electron-withdrawing effect, activating the C2-chlorine for  
  
• This is the primary vector for introducing diversity (amines, alkoxides, thiols).[1]

- C4 Position (The Anchor): The carboxamide is generally stable but can be dehydrated to a nitrile (using  $\text{POCl}_3$ ) or hydrolyzed back to the acid.[1]

## Visualization: Reactivity Map



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Figure 2: Reactivity map illustrating the orthogonal functionalization opportunities at C2 (substitution) and C4 (transformation).

## Validated Experimental Protocol

Objective: Synthesis of **2-Chloroquinoline-4-carboxamide** from 2-Chloroquinoline-4-carboxylic acid. Scale: 10 mmol basis.

### Materials

- 2-Chloroquinoline-4-carboxylic acid (2.08 g, 10 mmol)
- Thionyl Chloride ( $\text{SOCl}_2$ ) (5.0 mL) or Oxalyl Chloride (1.2 eq) with DMF cat.[1]

- Ammonium Hydroxide (28% aq) or Ammonia gas.[1]
- Dichloromethane (DCM) (Anhydrous).[1]
- Tetrahydrofuran (THF).[1]

## Step-by-Step Methodology

- Activation (Acid Chloride Formation):
  - In a dry round-bottom flask equipped with a reflux condenser and drying tube ( ), suspend the carboxylic acid (2.08 g) in dry DCM (20 mL).
  - Add Thionyl Chloride (5 mL) dropwise.[1] Caution: Gas evolution ( , HCl).
  - Reflux the mixture for 2-3 hours until the solid completely dissolves and gas evolution ceases.
  - Evaporation: Remove solvent and excess under reduced pressure.[1] Co-evaporate with dry toluene (2x) to ensure complete removal of acidic vapors.[1] Result: Crude acid chloride (yellowish solid).[1]
- Amidation:
  - Dissolve the crude acid chloride in dry THF (15 mL).
  - Cool the solution to 0°C in an ice bath.
  - Addition: Slowly add aqueous Ammonium Hydroxide (10 mL) or bubble dry gas through the solution for 15 minutes.
  - Observation: A heavy precipitate will form immediately.[1]

- Workup & Purification:
  - Allow the reaction to warm to room temperature and stir for 1 hour.
  - Remove THF under reduced pressure.[1]
  - Dilute the residue with cold water (50 mL) and stir vigorously to dissolve inorganic salts ( ).
  - Filtration: Filter the solid precipitate.[1] Wash with water (3x 20 mL) and cold diethyl ether (to remove non-polar impurities).[1]
  - Drying: Dry in a vacuum oven at 50°C.

#### Validation Check:

- TLC: Run in 5% MeOH/DCM. The product ( ~0.[1]4) should be distinct from the starting acid ( < 0.1, streaks).[1]
- Yield: Expected yield 85-95%.

## Therapeutic Applications

The **2-chloroquinoline-4-carboxamide** core is a validated pharmacophore in several high-value therapeutic areas:

- NK3 Receptor Antagonists (Schizophrenia):
  - Analogs of Osanetant utilize the quinoline-4-carboxamide backbone. The rigid amide bond orients the bulky groups at C2 and C4 into the hydrophobic pockets of the Neurokinin-3 receptor.[1]
- Antimalarial Agents:

- DDD107498 (a related quinoline-4-carboxamide) inhibits Plasmodium falciparum translation elongation factor 2 (PfEF2).[1] The carboxamide hydrogen bonds with the protein backbone, while the quinoline ring stacks with aromatic residues in the binding site.
- SIRT3 Inhibitors (Oncology):
  - Recent studies have identified 2-substituted quinoline-4-carboxylic acid derivatives as potent inhibitors of Sirtuin-3, a target for acute myeloid leukemia (AML).

## Safety & Handling (SDS Summary)

- Hazards: The 2-chloro derivative is a skin and eye irritant (H315, H319).[1] The acid chloride intermediate is corrosive and moisture-sensitive.[1]
- Reactivity: Avoid contact with strong oxidizers.[1] The C2-chlorine can hydrolyze slowly in strong boiling acid, releasing HCl.[1]
- Disposal: Halogenated organic waste.[1]

## References

- PubChem. "2-Chloroquinoline-4-carboxylic acid (CID 230582)."[1][2] National Library of Medicine.[1] [[Link](#)][1]
- Baragaña, B., et al. "A novel multiple-stage antimalarial agent that inhibits protein synthesis." [1] Nature 522, 315–320 (2015).[1] (Describes DDD107498/quinoline-4-carboxamide discovery). [[Link](#)]
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